

Visualizing Mitochondrial Morphology: An In-depth Technical Guide to Mito Red Dyes

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Compound of Interest

Compound Name: Mito Red

Cat. No.: B3182660

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Introduction

Mitochondria are dynamic organelles that play a central role in cellular energy production, metabolism, and signaling. Their morphology is intricately linked to their function, with changes in shape and network structure often indicating cellular stress, dysfunction, or disease. "**Mito Red**" dyes are a class of red-fluorescent vital stains widely used to visualize and quantify mitochondrial morphology and membrane potential in living cells. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with these essential research tools, with a focus on commercially available probes such as MitoTracker™ Red CMXRos, MitoTracker™ Red FM, MitoTracker™ Deep Red FM, and MitoView™ 633.

Mechanism of Action

The majority of **Mito Red** dyes are cationic and lipophilic molecules.[1] This chemical nature allows them to passively diffuse across the plasma membrane of live cells.[2] Once inside the cell, they are drawn to the mitochondria due to the organelle's highly negative membrane potential, which is generated by the electron transport chain.[3][4] This potential-dependent accumulation results in a concentrated fluorescent signal within the mitochondria, allowing for their clear visualization against the cytoplasm.[5]

Certain **Mito Red** dyes, such as MitoTracker™ Red CMXRos and MitoTracker™ Deep Red FM, possess a mildly thiol-reactive chloromethyl group. This group can form covalent bonds with mitochondrial proteins, which helps to retain the dye within the mitochondria even after cell fixation and permeabilization. Other dyes, like MitoTracker™ Red FM, are not well-retained after fixation. MitoView™ 633 is another potential-dependent dye whose fluorescence intensity is proportional to the mitochondrial membrane potential.

Core Properties of Common Mito Red Dyes

The selection of a specific **Mito Red** dye depends on the experimental requirements, such as the need for live-cell versus fixed-cell imaging and the desired spectral properties. The table below summarizes the key characteristics of several popular **Mito Red** dyes.

Dye Name	Excitation (nm)	Emission (nm)	Fixability	Key Features
MitoTracker™ Red CMXRos	579	599	Yes (Aldehyde & Methanol)	Well-retained after fixation and permeabilization; suitable for colocalization studies.
MitoTracker™ Red FM	581	644	No	Not well-retained after fixation; ideal for live-cell imaging.
MitoTracker™ Deep Red FM	644	665	Yes (Aldehyde)	Far-red fluorescence minimizes autofluorescence ; retained after aldehyde fixation.
MitoView™ 633	622	648	No	Far-red fluorescence; its intensity is a reliable indicator of mitochondrial membrane potential.

Experimental Applications and Protocols

Mito Red dyes are versatile tools used in a variety of applications to study mitochondrial morphology and function. Below are detailed protocols for some of the most common experimental approaches.

Fluorescence Microscopy for Mitochondrial Morphology

This protocol outlines the steps for staining adherent cells with MitoTracker™ Red CMXRos for visualization by fluorescence microscopy.

Materials:

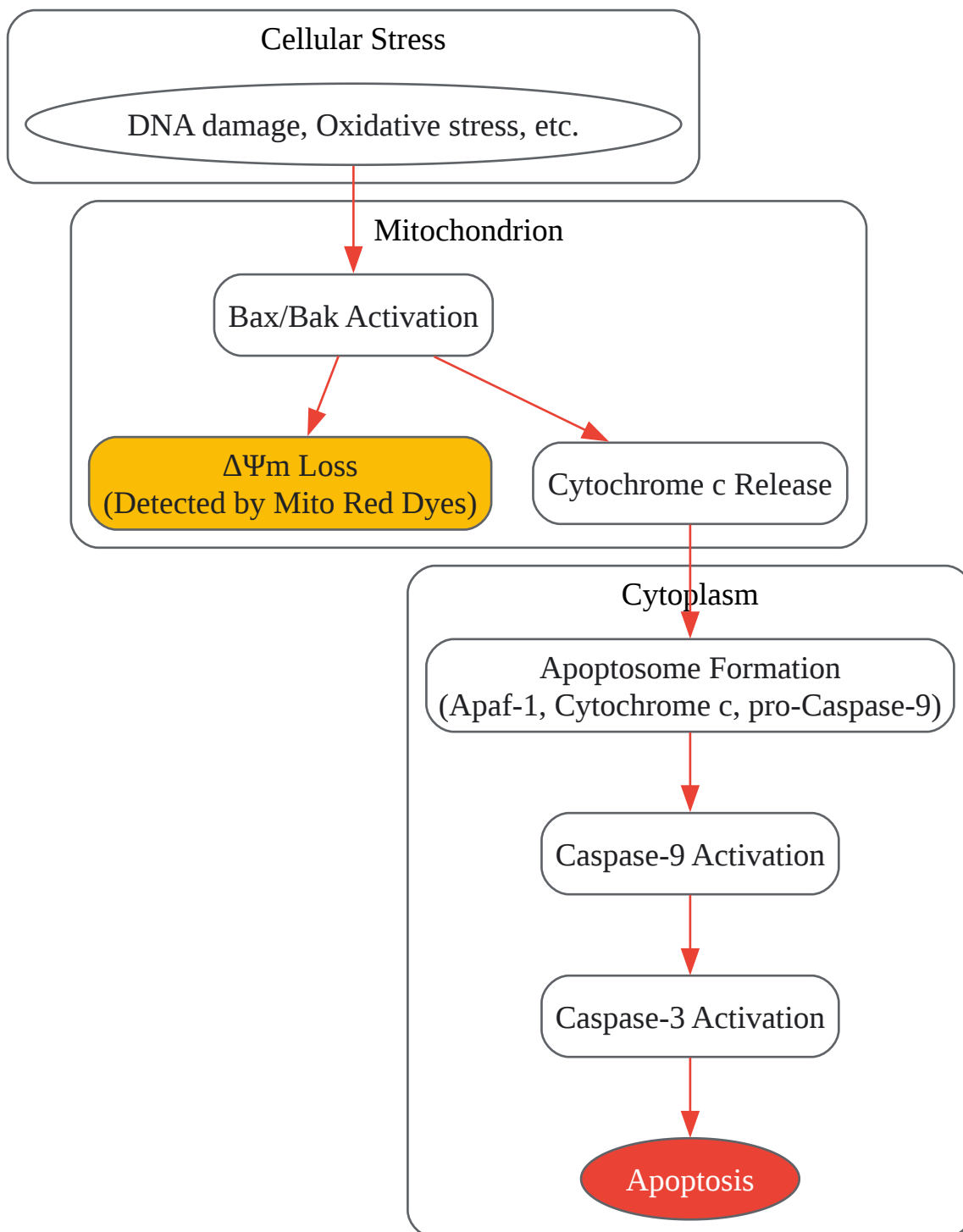
- MitoTracker™ Red CMXRos (1 mM stock solution in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
- Mounting medium with DAPI (optional, for nuclear counterstaining)

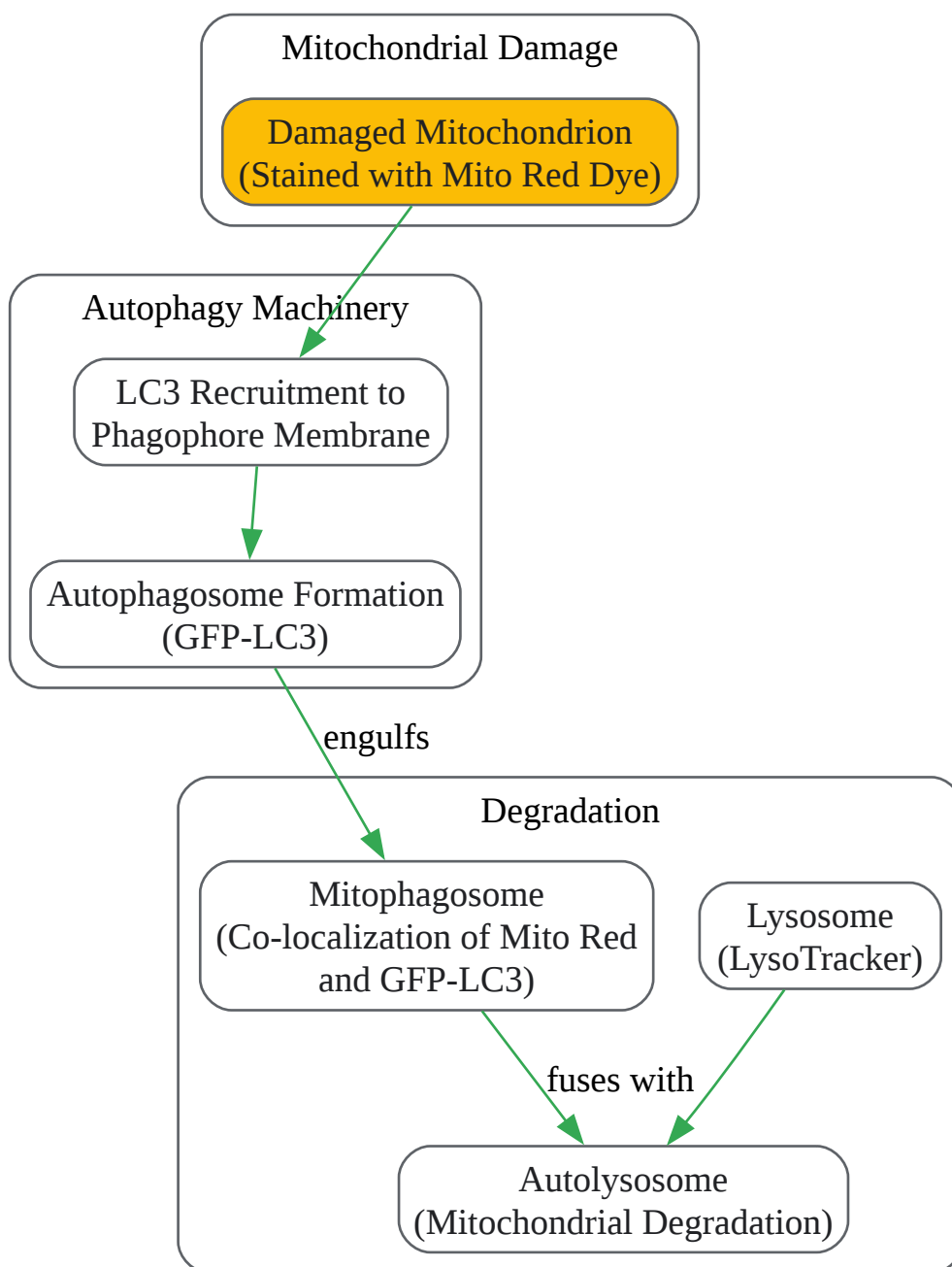
Protocol:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of staining.
- Staining Solution Preparation: Prepare a working solution of MitoTracker™ Red CMXRos by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 50-200 nM.
- Cell Staining: Remove the culture medium from the cells and replace it with the MitoTracker™ working solution. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
- Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
- Live-Cell Imaging: For live-cell imaging, replace the PBS with pre-warmed complete culture medium and proceed with imaging on a fluorescence microscope equipped with appropriate filters for red fluorescence.
- Fixation (Optional): For fixed-cell imaging, after washing, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

- **Permeabilization (Optional):** After fixation, wash the cells twice with PBS. If subsequent immunostaining is required, permeabilize the cells with 0.2% Triton™ X-100 in PBS for 10 minutes at room temperature.
- **Mounting:** After the final washes, mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.
- **Imaging:** Image the stained mitochondria using a fluorescence or confocal microscope.

Workflow for Fluorescence Microscopy:





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